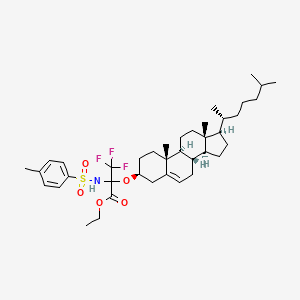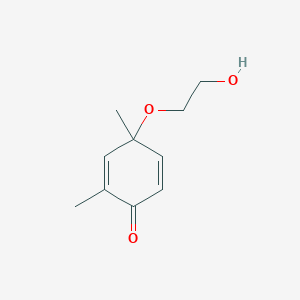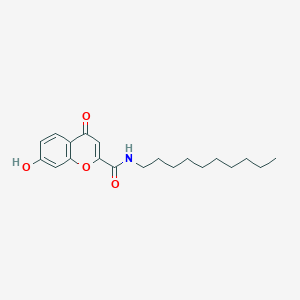![molecular formula C30H16I2 B15172705 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene CAS No. 918778-85-5](/img/structure/B15172705.png)
3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene: is an organic compound with the molecular formula C₃₀H₁₆I₂ It is characterized by the presence of two iodine atoms attached to phenyl rings, which are connected to a phenanthrene core via ethynyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-diethynylphenanthrene and 4-iodophenylacetylene.
Reaction Conditions: The key reaction is a palladium-catalyzed Sonogashira coupling, which is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction is typically carried out in a solvent such as tetrahydrofuran or dimethylformamide, with a base like triethylamine or potassium carbonate.
Catalyst: Palladium(II) acetate and a phosphine ligand (e.g., triphenylphosphine) are used as the catalyst system.
Temperature: The reaction is usually conducted at elevated temperatures, around 60-80°C, to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atoms in 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene can undergo substitution reactions, where they are replaced by other functional groups.
Coupling Reactions: The ethynyl groups can participate in various coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The phenanthrene core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to replace the iodine atoms.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution Products: Depending on the substituent introduced, various functionalized derivatives of this compound can be obtained.
Coupling Products: New carbon-carbon bonded structures are formed, expanding the molecular framework.
Oxidation and Reduction Products: Altered phenanthrene derivatives with different oxidation states.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene is used as a building block in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic and photophysical properties.
Biology and Medicine:
Biological Probes: The compound can be used in the design of molecular probes for biological imaging and diagnostics.
Drug Development: Its derivatives may have potential as therapeutic agents, although specific applications are still under investigation.
Industry:
Electronics: The compound’s conductive properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Polymers: It can be incorporated into polymers to enhance their thermal stability and mechanical properties.
Mecanismo De Acción
The mechanism of action of 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene largely depends on its application. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps. In biological applications, the compound’s interaction with molecular targets and pathways would be specific to the designed probe or therapeutic agent.
Comparación Con Compuestos Similares
- 3,6-Bis[(4-bromophenyl)ethynyl]phenanthrene
- 3,6-Bis[(4-chlorophenyl)ethynyl]phenanthrene
- 3,6-Bis[(4-fluorophenyl)ethynyl]phenanthrene
Comparison:
- Halogen Substitution: The presence of different halogens (iodine, bromine, chlorine, fluorine) affects the compound’s reactivity and physical properties. Iodine, being the largest halogen, imparts unique steric and electronic effects.
- Reactivity: The iodine derivative is more reactive in substitution reactions compared to its bromine, chlorine, and fluorine counterparts.
- Applications: While all these compounds can be used in similar applications, the specific choice depends on the desired reactivity and properties for the intended use.
Propiedades
Número CAS |
918778-85-5 |
|---|---|
Fórmula molecular |
C30H16I2 |
Peso molecular |
630.3 g/mol |
Nombre IUPAC |
3,6-bis[2-(4-iodophenyl)ethynyl]phenanthrene |
InChI |
InChI=1S/C30H16I2/c31-27-15-7-21(8-16-27)1-3-23-5-11-25-13-14-26-12-6-24(20-30(26)29(25)19-23)4-2-22-9-17-28(32)18-10-22/h5-20H |
Clave InChI |
PELMWGLNYLSPKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C#CC3=CC=C(C=C3)I)C4=C1C=CC(=C4)C#CC5=CC=C(C=C5)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15172622.png)
![3-[(4-bromophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B15172624.png)
![[6-(4-Methoxyphenyl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B15172630.png)
![N-({3-[(Cyclopropylamino)methyl]phenyl}methyl)-N-methylacetamide](/img/structure/B15172631.png)

![[5-fluoro-2-(1H-tetrazol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15172652.png)
![3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B15172663.png)

![(3R)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-4-ium](/img/structure/B15172669.png)
![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)

![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B15172697.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
